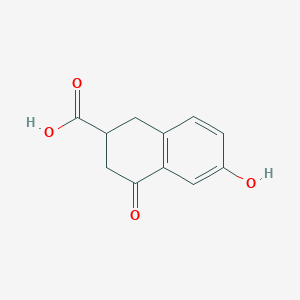
6-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound with a unique structure that includes a hydroxyl group, a ketone group, and a carboxylic acid group. This compound is part of the naphthalene family, which is known for its aromatic properties and diverse applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves multiple steps, starting from simpler aromatic compounds One common method involves the cyclization of substituted benzene derivatives under specific conditions to form the naphthalene ring system
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. High-pressure and high-temperature conditions are often employed to drive the reactions to completion. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
化学反応の分析
Types of Reactions
6-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
6-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 6-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The aromatic ring system can interact with enzymes and receptors, modulating their function and leading to specific biological outcomes.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler compound without the hydroxyl and carboxylic acid groups.
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure with a methoxy group instead of a hydroxyl group.
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid: Contains a quinoline ring system instead of naphthalene.
Uniqueness
6-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
特性
分子式 |
C11H10O4 |
|---|---|
分子量 |
206.19 g/mol |
IUPAC名 |
6-hydroxy-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-8-2-1-6-3-7(11(14)15)4-10(13)9(6)5-8/h1-2,5,7,12H,3-4H2,(H,14,15) |
InChIキー |
MCPJPAHHZPLPIY-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(=O)C2=C1C=CC(=C2)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



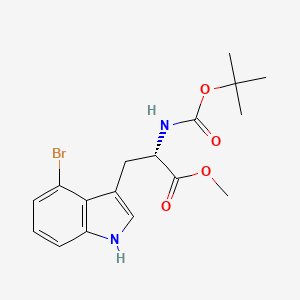

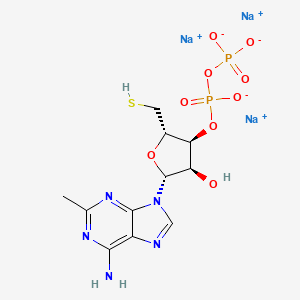

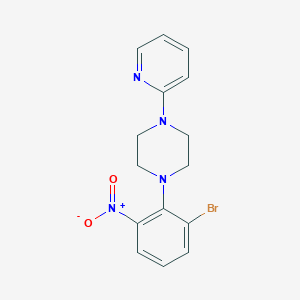
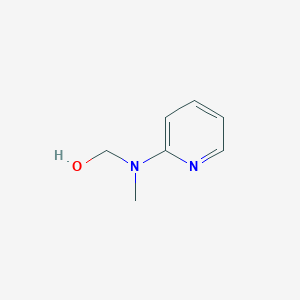
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B12841942.png)
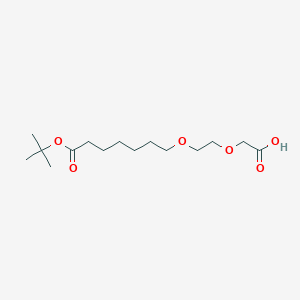
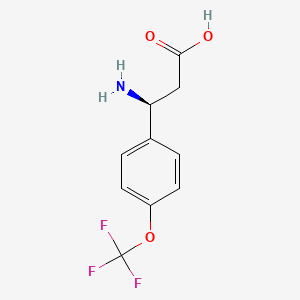
![(S)-8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one](/img/structure/B12841956.png)
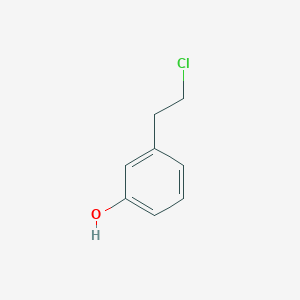
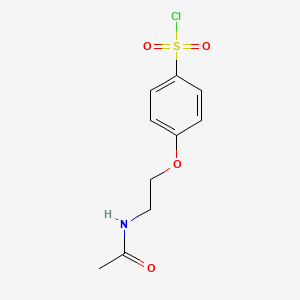
![(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12841986.png)
